2-Amino-1-(thiazol-2-yl)ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-amino-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2,4,8H,3,6H2 |
InChI Key |
YITMIMFEDYPHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CN)O |
Origin of Product |
United States |
The Significance of the Thiazole Scaffold in Medicinal Chemistry and Drug Discovery
The thiazole (B1198619) ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. wisdomlib.org Its prevalence in numerous biologically active molecules underscores its importance as a "universal motif" in drug design and discovery. researchgate.netbohrium.com The thiazole scaffold is a key component in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer agents. researchgate.netglobalresearchonline.neteurekaselect.com
The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling researchers to synthesize derivatives with enhanced potency, reduced toxicity, and improved pharmacokinetic profiles. researchgate.netbohrium.com This adaptability is crucial in addressing challenges such as increasing drug resistance. bohrium.com The incorporation of the thiazole ring into molecular architectures is a recognized strategy for developing novel therapeutic agents. researchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. wisdomlib.orgresearchgate.net
Chemical Classification of 2 Amino 1 Thiazol 2 Yl Ethanol As a Chiral β Amino Alcohol Derivative
2-Amino-1-(thiazol-2-yl)ethanol belongs to the chemical class of β-amino alcohols. These organic compounds are characterized by the presence of both an amine and a hydroxyl functional group attached to adjacent carbon atoms. fishersci.com More specifically, it is a vicinal amino alcohol, a structural motif found in many natural products, including hydroxy amino acids.
A critical feature of this compound is its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Chiral β-amino alcohols are highly valued as intermediates in the synthesis of biologically active compounds and are significant in the pharmaceutical industry. researchgate.net They serve as crucial building blocks for a wide range of pharmaceuticals, including β-adrenergic blockers used in managing cardiovascular disorders. researchgate.net Furthermore, chiral amino alcohols and their derivatives are extensively used as chiral ligands and auxiliaries in asymmetric catalysis, a field focused on the stereoselective synthesis of molecules. researchgate.net The ability to synthesize enantiomerically pure β-amino alcohols is a significant area of research, with various methods being developed to achieve high stereoselectivity. nih.gov
Overview of Research Trajectories and Academic Relevance
Synthetic Pathways for this compound and its Derivatives
The construction of the 2-aminothiazole skeleton is central to the synthesis of the target compound. Various methodologies have been developed to achieve this, often focusing on the formation of the thiazole ring.
One effective strategy for synthesizing derivatives of this compound involves the use of 2-aminothiazole-5-carboxylic acid precursors. These intermediates provide a versatile scaffold that can be further elaborated. A common approach begins with the synthesis of 2-aminothiazole-5-carboxylic acid phenylamides. This can be achieved by treating 3-ethoxyacryloyl chloride with an appropriate aniline (B41778) to form a substituted 3-ethoxyacrylamide. Subsequent reaction with N-bromosuccinimide (NBS) generates a crude α-formyl-α-bromoacetate hemiacetal, which upon addition of thiourea (B124793), cyclizes to form the desired 2-amino-thiazole-5-carboxylic acid phenylamide. nih.gov These intermediates can then undergo further chemical transformations to introduce the ethanolamine (B43304) side chain.
The following table summarizes a synthetic route to a 2-amino-thiazole-5-carboxylic acid derivative:
| Step | Reactants | Reagents/Solvents | Product | Yield |
| 1 | Mucochloric acid | Demineralized water, Caustic soda (50% aq.), Hydrochloric acid (37% aq.) | Intermediate | 67% |
| 2 | Crude thiazole from Step 1 | THF, Hexane | Purified thiazole derivative | 68% (overall) |
Table 1: Summary of a synthetic route for a 2-amino-thiazole-5-carboxylic acid derivative. epo.orggoogle.com
The Hantzsch thiazole synthesis is a cornerstone method for the preparation of thiazole derivatives and is particularly relevant for synthesizing 2-aminothiazoles. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-aminothiazoles, thiourea is commonly used as the thioamide component. organic-chemistry.org
The general mechanism of the Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide to form the thiazole ring. synarchive.com This method has been widely applied and modified to improve yields and reaction conditions. For example, microwave-assisted Hantzsch synthesis has been shown to produce 2-aminothiazole derivatives in higher yields and with shorter reaction times compared to conventional heating methods. nih.gov In one study, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation gave the desired N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in good yields, whereas conventional reflux in methanol (B129727) resulted in lower yields and required extensive purification. nih.gov
The reaction conditions can also influence the regioselectivity of the Hantzsch synthesis. While the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, performing the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For instance, conducting the reaction in a 1:2 mixture of 10M HCl and ethanol (B145695) at 80°C for 20 minutes was found to be effective for generating the 2-imino-2,3-dihydrothiazole isomers. rsc.org
A general procedure for synthesizing 2-aminothiazole derivatives via the Hantzsch reaction involves dissolving an α-bromoketone in ethanol, followed by the slow addition of a substituted thiourea. The reaction mixture is then refluxed, and the product is isolated by pouring the mixture into ice-cold water and extracting with an appropriate solvent.
Optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. A catalyst-free approach for the synthesis of related 2-aminothiazole derivatives has been developed using aqueous ethanol as a solvent. nih.gov In one example, the reaction of 2-aminothiazole, N,N'-dimethyl barbituric acid, and p-chlorobenzaldehyde in a 1:1 (v/v) mixture of ethanol and water at 80°C for 30 minutes resulted in a 92% yield of the desired product. nih.gov
Microwave irradiation has also proven to be an effective tool for optimizing the synthesis of 2-aminothiazole derivatives. nih.govnih.gov The use of microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the cyclic condensation of an α-bromoketone and N-substituted thiourea in anhydrous ethanol under microwave irradiation at 80°C for 30 minutes has been reported as an efficient method. nih.gov
The following table highlights optimized reaction conditions for the synthesis of 2-aminothiazole derivatives:
| Method | Reactants | Conditions | Solvent | Yield |
| Catalyst-free | 2-aminothiazole, N,N'-dimethyl barbituric acid, p-chlorobenzaldehyde | 80°C, 30 min | Aqueous ethanol (1:1, v/v) | 92% |
| Microwave-assisted Hantzsch | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Microwave heating | Not specified | Good yields |
| Microwave-assisted condensation | α-bromoketone, N-substituted thiourea | Microwave irradiation, 80°C, 30 min | Anhydrous ethanol | Not specified |
Table 2: Optimized conditions for the synthesis of 2-aminothiazole derivatives. nih.govnih.govnih.gov
The scale-up of synthetic processes from the laboratory to an industrial setting presents unique challenges that necessitate careful consideration of factors such as safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its derivatives, moving to an industrial scale requires robust and scalable procedures. Patent literature often provides insights into such processes. For example, a patented method for preparing a 2-amino-thiazole-5-carboxylic-acid derivative describes a process in a 4000 L vessel, indicating its suitability for large-scale production. google.com The detailed procedure includes specific quantities of reactants and solvents, as well as defined temperature and time parameters for each step, which are crucial for reproducibility and safety on an industrial scale. google.com
Continuous flow chemistry is an emerging technology that offers significant advantages for the industrial synthesis of chemical compounds. osti.gov Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability compared to traditional batch processes. osti.gov An autonomous continuous flow chemistry framework can be designed to not only execute a synthesis but also to design the viable pathway to a target molecule. osti.gov This is achieved by integrating in-line characterization techniques (e.g., NMR, IR, GC-MS), feedback and analysis systems, and advanced software for process control and optimization. osti.gov While specific applications of continuous flow reactors for the synthesis of this compound are not detailed in the provided search results, the principles of this technology are highly relevant for its potential industrial-scale production, offering a path to more efficient and controlled manufacturing. osti.gov
Stereoselective Synthesis and Chiral Resolution Techniques
The presence of a chiral center in this compound means that it can exist as two enantiomers. The stereoselective synthesis of a specific enantiomer is often crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. While the direct asymmetric synthesis of this compound is not extensively detailed in the provided search results, general methods for the asymmetric synthesis of chiral 1,2-amino alcohols are well-established and can be adapted. researchgate.netnih.gov
One powerful approach for the asymmetric synthesis of amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This versatile reagent has been widely used in the synthesis of a large variety of chiral amines and is employed on an industrial scale for the production of several approved drugs. yale.edu The general strategy involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral sulfinylimine, which is then diastereoselectively reduced or reacted with a nucleophile. Subsequent removal of the sulfinyl group yields the desired chiral amine.
Another strategy for accessing chiral 1,2-amino alcohols involves the use of arylglyoxals and a chiral auxiliary like pseudoephedrine. nih.gov This method, catalyzed by a Brønsted acid, provides morpholinone products with high yields and selectivities. The morpholine (B109124) ring can then be converted into the desired 1,2-amino alcohol in a two-step process. nih.gov
Furthermore, chiral phosphoric acid-catalyzed enantioselective synthesis has been reported for the creation of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. researchgate.net Such methods, which create chiral N,O-heterocycles, can be precursors to chiral amino alcohols.
The development of chiral sulfinamide-based ligands for asymmetric transition metal catalysis and sulfinamide-based organocatalysts also represents a significant advancement in asymmetric synthesis. yale.edu These catalysts can promote enantioselective transformations, offering a more efficient and atom-economical route to chiral products compared to the use of stoichiometric chiral auxiliaries.
Enantioselective Preparation of Chiral β-Amino Alcohol Thiazole Derivatives
The synthesis of chiral β-amino alcohols is a significant area of research due to their prevalence in pharmaceuticals and as chiral ligands in asymmetric catalysis. westlake.edu.cn The enantioselective preparation of this compound and its derivatives is crucial for accessing biologically active molecules with specific stereochemistry.
One prominent strategy involves the asymmetric reduction of α-amino ketones. However, achieving high enantioselectivity can be challenging. A more recent and powerful approach is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to enable the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn By employing readily available and economical starting materials, this technique offers an efficient pathway to compounds that were previously difficult to synthesize, achieving high enantiomeric excess (ee), often up to 99% after recrystallization. westlake.edu.cn
Another innovative method is the enantioselective radical C–H amination of alcohols. nih.gov This strategy circumvents the limitations of traditional methods that rely on chiral pool precursors or auxiliaries. nih.gov A multi-catalytic system, often involving an iridium photocatalyst and a chiral copper catalyst, facilitates the regio- and enantioselective amination of C-H bonds to produce chiral β-amino alcohols. nih.gov
Organocatalysis also presents a viable route. For instance, chiral squaramide cinchona alkaloids have been used as organocatalysts in the enantioselective Mannich reaction to produce chiral β-amino acid derivatives containing a thiadiazole moiety, a close structural relative of the thiazole. researchgate.net This highlights the potential of organocatalysis for the asymmetric synthesis of thiazole-containing β-amino alcohols.
The following table summarizes key aspects of these enantioselective methods:
| Method | Catalyst/Reagent | Key Features | Enantiomeric Excess (ee) |
| Asymmetric Cross aza-Pinacol Couplings | Chromium catalyst | Modular synthesis from aldehydes and imines, radical polar crossover strategy. westlake.edu.cn | Up to 99%. westlake.edu.cn |
| Radical C-H Amination | Iridium photocatalyst and chiral Copper catalyst | Direct functionalization of C-H bonds, avoids pre-functionalized substrates. nih.gov | High enantioselectivity. nih.gov |
| Enantioselective Mannich Reaction | Chiral squaramide cinchona alkaloid | Organocatalytic, metal-free, three-component reaction. researchgate.net | Moderate to excellent. researchgate.net |
Chemical Derivatization and Reaction Pathways
The presence of three reactive sites—the hydroxyl group, the amino group, and the thiazole ring—in this compound makes it a versatile platform for a multitude of chemical transformations.
Intramolecular Cyclization Reactions to Form Oxazoline-Thiazole Hybrids
The 1,2-amino alcohol functionality in this compound is a precursor for the synthesis of 2-thiazolyl-substituted oxazolines. These oxazoline-thiazole hybrids are of interest due to the combined chemical properties of both heterocyclic rings. The cyclization is typically achieved by reacting the amino alcohol with a carboxylic acid or its derivative, followed by dehydration. This transformation can also be a key step in certain synthetic strategies, such as the radical C-H amination where an oxazoline (B21484) is formed as an intermediate and subsequently hydrolyzed to yield the desired β-amino alcohol. nih.gov The formation of the oxazoline ring can serve to protect the amino and hydroxyl groups, allowing for selective reactions at other positions of the molecule.
Formation of Schiff Bases and Related Imine Derivatives from the Amino Group
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-C=N-). niscpr.res.inresearchgate.net This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a diverse library of derivatives. The synthesis is often straightforward, involving the refluxing of the amine and the carbonyl compound in a suitable solvent like ethanol. mdpi.com The resulting Schiff bases are themselves versatile intermediates and have been investigated for a wide range of biological activities. researchgate.net The imine bond can be further reduced to a secondary amine, providing another layer of structural diversity.
The following table provides examples of Schiff base formation from 2-aminothiazole derivatives:
| Reactants | Resulting Schiff Base | Reference |
| 2-Aminothiazole and 4-aminoacetophenone | (E)-4-(1-(thiazo-2-ylimino)ethyl)aniline | |
| 2-Amino-4-phenylthiazole and various aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles | mdpi.com |
| 2-Aminothiazole derivatives and substituted aromatic aldehydes | Thiazolyl Schiff bases | researchgate.net |
Functionalization and Structural Diversification at Hydroxyl and Amino Positions
Beyond Schiff base formation, the amino and hydroxyl groups of this compound offer numerous handles for functionalization, leading to significant structural diversification.
The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. nih.govmdpi.com This is a common strategy to introduce a wide variety of substituents. For example, reaction with acyl halides in the presence of a base like pyridine (B92270) yields the corresponding N-acylated derivatives. mdpi.com Furthermore, the amino group can react with isothiocyanates to form thiourea derivatives. nih.gov
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. It can also be converted into an ether by reaction with alkyl halides under basic conditions. These modifications alter the polarity and hydrogen bonding capabilities of the molecule.
Both the amino and hydroxyl groups can be involved in the formation of other heterocyclic rings. For instance, the amino group can be a key component in the synthesis of more complex fused heterocyclic systems. The ability to selectively functionalize these positions, often through the use of protecting groups, allows for the precise and controlled synthesis of complex molecules with desired properties. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the chemical structure of a molecule in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the local electronic environment of each atom.
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms (protons) within a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present.
The protons on the thiazole ring are expected to appear as doublets in the aromatic region of the spectrum. Based on data from related 2-aminothiazole structures, these signals would likely be found between 6.5 and 7.5 ppm. rsc.org The methine proton (CH-OH) adjacent to the hydroxyl group and the thiazole ring would likely appear as a multiplet, its chemical shift influenced by the electronegativity of the attached oxygen and nitrogen atoms. The two protons of the aminomethylene group (-CH₂-NH₂) would also give rise to a distinct signal, likely a multiplet due to coupling with the adjacent methine proton. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiazole-H | 6.5 - 7.5 | Doublet |
| Thiazole-H | 6.5 - 7.5 | Doublet |
| CH-OH | 4.0 - 5.0 | Multiplet |
| CH₂-NH₂ | 2.8 - 3.5 | Multiplet |
| NH₂ | Variable | Broad Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.
The carbon atoms of the thiazole ring are expected to resonate at the lower field (higher ppm) region of the spectrum. For instance, the C2 carbon of the thiazole ring, being attached to both sulfur and nitrogen, would appear significantly downfield, potentially around 169 ppm, as seen in similar structures. rsc.org The other two thiazole carbons would have chemical shifts in the range of 110-155 ppm. rsc.org The carbon atom of the hydroxymethylene group (CH-OH) would be expected in the range of 60-70 ppm, while the aminomethylene carbon (CH₂-NH₂) would likely appear further upfield, around 40-50 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Thiazole-C2 | 165 - 175 |
| Thiazole-C4 | 140 - 155 |
| Thiazole-C5 | 105 - 115 |
| CH-OH | 60 - 70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the primary amine. rsc.org The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected to produce a sharp peak in the range of 1620-1650 cm⁻¹. rsc.org Bending vibrations for the N-H group would be observed around 1590-1650 cm⁻¹. The C-O stretching of the alcohol would likely be found in the 1050-1150 cm⁻¹ region. The presence of the thiazole ring can also be confirmed by characteristic ring vibrations.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3100 - 3500 (broad) |
| N-H (amine) | Stretching | 3100 - 3500 (broad) |
| C-H (aromatic/aliphatic) | Stretching | 2850 - 3100 |
| C=N (thiazole) | Stretching | 1620 - 1650 |
| N-H (amine) | Bending | 1590 - 1650 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 144.19.
The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion. Another likely fragmentation would be the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-bearing carbon. The thiazole ring itself can also undergo characteristic fragmentation.
Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (approximate) | Identity |
|---|---|---|
| [M+H]⁺ | 145 | Protonated Molecular Ion |
| [M]⁺ | 144 | Molecular Ion |
| [M-H₂O]⁺ | 126 | Loss of Water |
| [C₄H₄N₂S]⁺ | 100 | Thiazole Ring Fragment |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Once the initial diffraction data is collected, the raw data must be processed and refined to generate an accurate molecular model. SHELXL is a widely used and powerful software program for the refinement of crystal structures from single-crystal X-ray diffraction data. okstate.edupsi.chnih.govuniv-rennes1.fr It employs a least-squares method to minimize the difference between the observed diffraction intensities and those calculated from a model of the crystal structure. univ-rennes1.fr This process allows for the precise determination of atomic coordinates, thermal displacement parameters, and site occupancy factors. okstate.edunih.gov For a small molecule like this compound, SHELXL facilitates the handling of hydrogen atoms, potential disorder, and the determination of the absolute structure, which is crucial for chiral molecules. nih.govuniv-rennes1.fr The refinement process ultimately yields a high-resolution view of the molecule's solid-state structure, providing invaluable insights that complement the data obtained from spectroscopic methods. okstate.edu
Analysis of Hydrogen Bonding Networks and Supramolecular Interactions
The supramolecular assembly of this compound in the solid state is dictated by a network of hydrogen bonds, driven by the presence of its key functional groups: a primary amine (-NH2), a hydroxyl group (-OH), and the thiazole ring. The amine and hydroxyl groups are potent hydrogen bond donors, while the hydroxyl oxygen, the amine nitrogen, and the thiazole nitrogen atom act as hydrogen bond acceptors. This functionality allows for the formation of robust and intricate three-dimensional structures.
Detailed crystallographic studies on analogous aminothiazole derivatives provide a framework for understanding these interactions. For instance, in the hydrated salt of 2-aminothiazole, proton transfer from an acid to the thiazole nitrogen is a common feature, creating an aminothiazolium cation. nih.gov This cation then engages in strong N-H...O hydrogen bonds. The primary supramolecular synthon frequently observed is a heterodimeric R²₂(8) ring motif, which is a highly stable arrangement. nih.gov
In the case of this compound, the interplay between the hydroxyl and amino groups can lead to even more complex motifs. These groups can form intermolecular hydrogen bonds (e.g., O-H···N or N-H···O) that link molecules into chains or sheets. The presence of lattice water molecules, as seen in similar crystal structures, can further mediate these interactions, creating larger assemblies such as tetrameric and hexameric motifs through O-H···O and N-H···O bonds. nih.gov
Modern computational tools like Hirshfeld surface analysis are employed to visualize and quantify these non-covalent interactions. This analysis generates a d_norm map where red spots indicate close intermolecular contacts, highlighting the most significant hydrogen bonds. nih.gov Accompanying 2D fingerprint plots can deconstruct the Hirshfeld surface to show the relative contributions of different interactions, with O···H/H···O interactions typically dominating in such hydrated structures, confirming their critical role in crystal cohesion and stability. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Atom/Group | Type of Interaction | Potential Supramolecular Motif |
| Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | O-H···O | Chains, Sheets |
| Hydroxyl (-OH) | Amine Nitrogen (-NH2) | O-H···N | Dimers, Chains |
| Hydroxyl (-OH) | Thiazole Nitrogen | O-H···N | Dimers, Chains |
| Amine (-NH2) | Hydroxyl Oxygen (-OH) | N-H···O | Dimers, Rings (e.g., R²₂(8)) |
| Amine (-NH2) | Thiazole Nitrogen | N-H···N | Chains, Sheets |
| Amine (-NH2) | Amine Nitrogen (-NH2) | N-H···N | Chains |
Polarimetry for Enantiomeric Excess and Optical Rotation Measurements
The presence of a stereocenter at the carbon atom bonded to the hydroxyl group makes this compound a chiral molecule, existing as a pair of enantiomers, (R) and (S). These enantiomers are non-superimposable mirror images that rotate plane-polarized light in equal but opposite directions. This phenomenon, known as optical activity, is a fundamental characteristic of chiral substances. libretexts.org
Polarimetry is the technique used to measure the angle of this rotation. The specific rotation, [α], is a standardized physical constant for a chiral compound and is defined by the Biot equation: libretexts.org
[α] = α / (l × c)
where:
α is the observed rotation angle.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the solution in grams per 100 mL ( g/100 mL). libretexts.org
The measurement is typically performed at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line, 589 nm). The (R) and (S) enantiomers will have specific rotations of the same magnitude but opposite signs (+ for dextrorotatory and - for levorotatory). libretexts.org It is important to note that the R/S designation does not predict the sign of the optical rotation. libretexts.org
In asymmetric synthesis, determining the purity of one enantiomer over the other is crucial. This is quantified as the enantiomeric excess (ee), calculated from the optical rotation of a mixture:
ee (%) = ([α]mixture / [α]pure enantiomer) × 100
A racemic mixture (50:50 of each enantiomer) exhibits no optical activity ([α] = 0) because the rotations of the individual enantiomers cancel each other out. libretexts.org
While direct polarimetry is a classic method, modern techniques are often employed for more sensitive and accurate determination of enantiomeric excess, especially in complex mixtures. These methods include:
Chiral Chromatography: HPLC or GC with a chiral stationary phase physically separates the enantiomers, allowing for their individual quantification.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Adding a CSA to a solution of the enantiomeric mixture forms transient diastereomeric complexes. mdpi.comresearchgate.net These diastereomers have slightly different chemical environments, leading to separate, quantifiable signals in the ¹H or ¹³C NMR spectrum.
Fluorescence Spectroscopy: This high-throughput method involves the self-assembly of the chiral amino alcohol with specific fluorescent ligands to form diastereomeric complexes, where each diastereomer exhibits a distinct fluorescence intensity or wavelength, allowing for precise ee determination. nih.gov
Table 2: Illustrative Example of Enantiomeric Excess Calculation
| Parameter | Value | Reference |
| Specific Rotation of pure (S)-enantiomer | +45.0° | Hypothetical |
| Specific Rotation of pure (R)-enantiomer | -45.0° | Hypothetical |
| Observed Rotation of a mixture | +9.0° | Measured |
| Path Length (l) | 1.0 dm | Standard |
| Concentration (c) | 1.0 g/100 mL | Standard |
| Calculated Specific Rotation of mixture | +9.0° | libretexts.org |
| Enantiomeric Excess (ee) | (+9.0° / +45.0°) × 100 = 20% | |
| Composition | 60% (S)-enantiomer, 40% (R)-enantiomer |
Coordination Chemistry and Metal Complexation Studies of 2 Amino 1 Thiazol 2 Yl Ethanol
Bidentate Ligand Properties and Coordination Modes
2-Amino-1-(thiazol-2-yl)ethanol possesses multiple functional groups that can participate in binding to a metal ion. The primary coordination is expected to occur in a bidentate fashion, where two donor atoms from the ligand bind to the same metal center. The most probable bidentate coordination involves the nitrogen atom of the amino group (-NH₂) and the oxygen atom of the ethanol (B145695) hydroxyl group (-OH). This arrangement leads to the formation of a highly stable five-membered chelate ring with the metal ion.
While the amino and hydroxyl groups are the primary binding sites, the thiazole (B1198619) ring itself offers additional coordination possibilities. The endocyclic nitrogen atom of the thiazole ring can also act as a donor site, potentially leading to different coordination modes or the formation of polynuclear complexes where the ligand bridges between two or more metal centers. The coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. Spectroscopic techniques, particularly FT-IR, are crucial in determining the coordination mode. A shift in the vibrational frequencies of the C-O, C-N, and thiazole ring bands upon complexation provides direct evidence of the involvement of these groups in binding to the metal.
Formation and Stability Constants of Transition Metal Complexes
The thermodynamic stability of the complexes formed between this compound and transition metals is a key aspect of their coordination chemistry. This stability is quantified by the formation constant (K) or stability constant (β), where a higher value indicates a more stable complex. These constants are typically determined experimentally using techniques like potentiometric (pH-metric) titration.
Several factors influence the stability of the resulting metal chelates:
The Metal Ion: For a given ligand, the stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netthepharmajournal.com
Temperature: Complex formation is often an exothermic process, meaning that lower temperatures favor the formation of more stable complexes. researchgate.net
Solvent: The dielectric constant of the solvent medium can play a significant role. Often, stability constants are observed to increase in solvent mixtures with a lower dielectric constant (e.g., higher ethanol content in an ethanol-water mixture).
The table below illustrates how stability constant data for complexes of a bidentate ligand with various transition metals are typically presented.
| Metal Ion | log K₁ | log K₂ | log β₂ (Overall Stability) |
|---|---|---|---|
| Co(II) | 4.8 | 4.1 | 8.9 |
| Ni(II) | 5.2 | 4.5 | 9.7 |
| Cu(II) | 6.5 | 5.8 | 12.3 |
| Zn(II) | 4.5 | 3.9 | 8.4 |
Note: The data in this table are representative examples for illustrative purposes and are based on typical values found for similar aminothiazole ligands.
Structural Analysis of Metal Chelates via X-ray Crystallography
For a ligand like this compound, which can act as a bidentate N,O-donor, reaction with transition metal salts in a 2:1 ligand-to-metal molar ratio would be expected to form neutral complexes of the type [M(L)₂], where L is the deprotonated ligand. Studies on similar aminothiazole-derived ligands that form complexes with Co(II), Ni(II), Cu(II), and Zn(II) have often revealed an octahedral geometry around the central metal ion. acs.org
In a hypothetical octahedral complex, two molecules of this compound would arrange themselves around the metal center, with the nitrogen and oxygen atoms from each ligand occupying the coordination sites. The analysis would yield crucial structural parameters, as illustrated in the hypothetical data table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Cu-N Bond Length (Å) | ~2.01 |
| Cu-O Bond Length (Å) | ~1.98 |
| N-Cu-O Bite Angle (°) | ~84.5 |
Note: The data presented are hypothetical and serve to illustrate the type of information obtained from an X-ray crystal structure analysis of such a complex.
This detailed structural information is invaluable for understanding the nature of the metal-ligand bonding and for correlating the structure of the complex with its physical and chemical properties.
Computational Chemistry and Molecular Modeling Investigations of 2 Amino 1 Thiazol 2 Yl Ethanol
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, elucidating the structural basis of biological activity.
Molecular docking studies have been instrumental in evaluating the therapeutic potential of 2-aminothiazole (B372263) derivatives against various biological targets. By calculating the binding affinity, typically expressed in kcal/mol, researchers can estimate the strength of the interaction between the ligand and the active site of a protein.
For instance, a series of novel 2-aminothiazole derivatives were evaluated for their antioxidant potential through docking against oxidoreductase enzymes (PDB IDs: 2CDU and 3NM8). asianpubs.orgasianpubs.org The results indicated binding affinities ranging from -3.62 to -6.64 kcal/mol, suggesting a stronger binding affinity for some derivatives compared to the standard antioxidant, ascorbic acid (-3.61 kcal/mol against PDB: 3NM8). asianpubs.org
In the context of anticancer research, derivatives have been docked against various protein targets. Studies on 2-aminothiazole-flavonoid hybrids targeting the Tau protein, implicated in glioblastoma, revealed that specific compounds could bind with high affinity. nih.gov For example, one derivative displayed an equilibrium dissociation constant (Kd) of 6.4 ± 1.5 × 10−6 M, indicating a notable interaction with the Tau protein. nih.gov Other research has focused on targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), where a piperazinyl-thiazole acetamide (B32628) derivative demonstrated a potent inhibitory concentration (IC50) of 0.40 ± 0.04 µM, with docking studies confirming its binding mode within the VEGFR-2 active site. nih.gov
The following table summarizes the binding affinities of various 2-aminothiazole derivatives against different protein targets as reported in molecular docking studies.
| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
| 2-Aminothiazole Derivatives | Oxidoreductase | 3NM8 | -3.62 to -6.64 | asianpubs.org |
| Thiazolyl Benzenesulfonamides | Falcipain-2 (FP-2) | - | up to -12.5 | researchgate.net |
| 2-Aminothiazole Derivatives | UDP-N-acetylmuramate/l-alanine ligase | - | up to -7.6 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Beyond predicting binding energy, molecular docking provides a detailed view of the specific interactions that stabilize the ligand-receptor complex. These interactions predominantly include hydrogen bonds and hydrophobic contacts.
In a study targeting the c-Met kinase, a key protein in cancer progression, a 2-aminothiazole derivative was shown to form crucial interactions within the binding pocket. nih.gov The 2-morpholinoacetamido fragment of the molecule formed a hydrogen bond with the amino acid residue Asp1164, while the thiazole (B1198619) ring itself established a π–π stacking interaction with Met1160. nih.gov These specific contacts are vital for the compound's inhibitory activity.
Similarly, docking studies of 2-aminothiazole derivatives against α-amylase, an enzyme involved in carbohydrate metabolism, revealed key interactions with catalytic residues. researchgate.net The active site of α-amylase contains critical residues like ASP300, GLU233, and ASP197, and the binding of thiazole derivatives involves hydrogen bonds with these amino acids, explaining their inhibitory effect. researchgate.net The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of new derivatives with improved binding. For example, it was noted that derivatives with a hydroxyl group on an attached benzene (B151609) ring showed stronger binding affinity. researchgate.net
Structure-Activity Relationship (SAR) Modeling through Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are heavily employed to build these models, providing a predictive framework for designing new molecules.
For 2-aminothiazole derivatives, SAR analyses have highlighted several key structural features that influence their activity. For instance, in a series of compounds designed as anticancer agents, the nature and position of substituents on an attached phenyl ring were found to be critical. nih.gov It was observed that introducing a substituent at the 4-position of the phenyl ring was unfavorable for activity, whereas a substituent at the 3-position was well-tolerated. nih.gov Furthermore, the substitution on the 2-amino group of the thiazole ring can dramatically alter activity; adding a chlorine atom or a bulky dialkyl group was found to significantly decrease cytotoxic effects against certain cancer cell lines. nih.gov
In another example, a study on 2-aminothiazole-fused quinazolinone derivatives as potential ALK inhibitors showed that replacing a benzimidazole (B57391) ring with a bioisosteric benzothiazole (B30560) ring and introducing an acylurea group on the amino function enhanced the antiproliferative activity against lung cancer cells. acs.org These computational SAR insights are invaluable for medicinal chemists, as they reduce the need for extensive trial-and-error synthesis and allow for a more targeted approach to drug design. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity indices. These calculations provide a fundamental understanding of a molecule's behavior.
A significant application of quantum chemistry in the study of related thiazole compounds has been the prediction of their acid dissociation constant (pKa). semanticscholar.org The degree of ionization of a drug molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and interaction with receptors. For a series of thiazol-2-imine derivatives, the pKa was calculated using Density Functional Theory (DFT) at the M062X/6-31G** level of theory, coupled with the SMD solvation model. semanticscholar.org This method allowed for the accurate prediction of pKa values in both water and acetonitrile, providing crucial information about the molecules' likely ionization state in different biological environments. semanticscholar.org Such calculations are essential for predicting how a molecule like 2-amino-1-(thiazol-2-yl)ethanol or its derivatives will behave in vivo.
Conformational Analysis and Molecular Dynamics Simulations of Compound Flexibility
Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule and understand its dynamic behavior over time.
Conformational analysis of thiazole derivatives has revealed the existence of different stable conformers. For example, in quantum chemical studies of 2-imino-thiazolidinone, two primary conformers were identified based on the orientation of the hydrogen on the 2-imine nitrogen ("hydrogen up" versus "hydrogen down"), with one being slightly more stable than the other. semanticscholar.org Understanding the preferred conformation is critical as it dictates how the molecule fits into a receptor's binding site.
MD simulations can further investigate the stability of a ligand within a binding pocket. By simulating the movement of atoms over time, MD can confirm whether the binding mode predicted by docking is stable and can reveal subtle changes in interactions within the complex. For thiazolyl benzenesulfonamide (B165840) derivatives, MD studies confirmed the formation of stable receptor-ligand interactions with their target enzymes, reinforcing the potential of these compounds as effective inhibitors. researchgate.net This dynamic perspective is crucial for a complete understanding of the ligand-target interaction and complements the static picture provided by molecular docking.
Biological Activity and Mechanistic Elucidation in Vitro and in Vivo Models
Enzyme Inhibition Studies
Derivatives of the 2-aminothiazole (B372263) structure have been the subject of numerous investigations to determine their potential as enzyme inhibitors. These studies span a variety of enzyme classes, revealing a broad spectrum of activity that underscores the versatility of the thiazole (B1198619) core.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
Nineteen novel thiazole-based derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity. Among them, compounds 10 and 16 demonstrated potent inhibition with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. nih.gov Further studies showed that the AChE inhibitory activity was largely dependent on the nature of the arylidene substituents. Specifically, 4-methoxy- and 3,4-dimethoxybenzylidene substituents were found to be optimal for activity. nih.gov Molecular docking studies revealed that these potent compounds share similar binding orientations with the well-known AChE inhibitor, donepezil, and the thiazole moiety itself forms significant interactions within the active site gorge of AChE. nih.gov
Table 1: AChE Inhibitory Activity of Selected Thiazole Derivatives
| Compound | IC₅₀ (nM) |
|---|---|
| 10 | 103.24 |
| 16 | 108.94 |
| Donepezil (Reference) | - |
Data sourced from a study on new thiazole-based derivatives. nih.gov
Lactoperoxidase (LPO) Enzyme Inhibition Profiles
Lactoperoxidase (LPO) is a glycoprotein (B1211001) with antimicrobial properties, found in mammalian secretions like milk and saliva. cumhuriyet.edu.trcumhuriyet.edu.tr It plays a role in the innate immune system by catalyzing the oxidation of thiocyanate (B1210189) ions into antimicrobial hypothiocyanate. nih.gov
Studies on 2-aminothiazole derivatives have shown their potential to inhibit LPO. It was found that all tested aminothiazole derivatives inhibited the LPO enzyme in a competitive manner. cumhuriyet.edu.trcumhuriyet.edu.tr The compound 2-Amino-4-(4-chlorophenyl) thiazole exhibited the most significant inhibition with a Kᵢ value of 250±100 nM. cumhuriyet.edu.trcumhuriyet.edu.tr These findings suggest that 2-aminothiazole derivatives can modulate the activity of this important defense enzyme.
Table 2: LPO Inhibition by 2-Aminothiazole Derivatives
| Compound | Inhibition Type | Kᵢ (nM) |
|---|---|---|
| 2-Amino-4-(4-chlorophenyl) thiazole | Competitive | 250±100 |
Data from in vitro inhibition studies on bovine LPO. cumhuriyet.edu.trcumhuriyet.edu.tr
Urease Enzyme Inhibitory Potential
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its activity is implicated in various pathological conditions, making it a target for inhibitor development. nih.gov
Thiourea (B124793) derivatives, which share structural similarities with the 2-aminothiazole scaffold, have been identified as potent urease inhibitors. nih.gov In a study of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, all synthesized compounds displayed significant urease inhibitory activity, with IC₅₀ values ranging from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 µM, which is considerably more potent than the standard inhibitor thiourea (IC₅₀ 4.7455 ± 0.0545 µM). nih.gov Additionally, thioxothiazolidinyl-acetamide derivatives have also shown significant urease inhibition. nih.gov
Table 3: Urease Inhibition by Thiourea Derivatives
| Compound Class | IC₅₀ Range (µM) |
|---|---|
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | 0.0019 - 0.0532 |
| Thiourea (Standard) | 4.7455 |
Data from a study on thiourea hybrids as urease inhibitors. nih.gov
Cyclooxygenase (COX-1/COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The two isoforms, COX-1 and COX-2, have distinct physiological and pathological roles.
Several studies have explored thiazole derivatives as COX inhibitors. A series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and tested for their inhibitory effects on COX-1 and COX-2. nih.gov Compound 1 in this series was the most active against COX-2, while compound 9 showed the highest inhibitory effect and selectivity for COX-1. nih.gov Another study on thiazole and thiazolidene-based molecules identified compound 7h as a potent and selective COX-2 inhibitor with an IC₅₀ of 0.07 ± 0.02 µM, comparable to the standard drug etoricoxib. epa.gov
Table 4: COX Inhibition by Thiazole Derivatives
| Compound | Target | % Inhibition (at 10 µM) or IC₅₀ (µM) |
|---|---|---|
| Compound 1 | COX-2 | 88% |
| Compound 9 | COX-1 | 85% |
| Compound 7h | COX-2 | IC₅₀ = 0.07 ± 0.02 µM |
Data compiled from studies on diarylimidazoles and thiazolidene derivatives. nih.govepa.gov
5-Lipoxygenase (5-LOX) Inhibition and Mechanism (Redox vs. Non-Redox)
5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. nih.govnih.gov
Aminothiazole-containing compounds have been identified as a novel class of 5-LOX inhibitors. nih.gov Mechanistic studies on lead compounds ST-1853 and ST-1906 have helped to define their unique mode of action. nih.gov The parent compounds exhibited some reactivity through oxidation and thiol binding. nih.gov However, dimethyl substitution on the aminophenol portion of the molecule prevented this reactivity, enhancing metabolic stability while maintaining high potency in 5-LOX activity assays. nih.gov Another study focusing on dual COX-2/5-LOX inhibitors found that compound 7h also exhibited potent 5-LOX inhibition with an IC₅₀ of 0.29 ± 0.09 µM. epa.gov
Table 5: 5-LOX Inhibition by Thiazole Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| ST-1853 | Potent (specific value not provided) |
| ST-1906 | Potent (specific value not provided) |
| 7h | 0.29 ± 0.09 |
Data from studies on aminothiazole and thiazolidene derivatives. epa.govnih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. nih.govnih.gov It is considered a potential therapeutic target for metabolic syndrome. acs.orgcapes.gov.br
A series of compounds featuring a 2-amino-1,3-thiazol-4(5H)-one core have been identified as potent inhibitors of 11β-HSD1. nih.gov Structure-activity relationship studies led to the discovery of an analogue, (S)-33a , which had an 11β-HSD1 Kᵢ of 35 nM. nih.gov Further exploration of this class of compounds identified the 3-noradamantyl analogue 8b as a highly potent inhibitor of human 11β-HSD1 with a Kᵢ of 3 nM. acs.org
Table 6: 11β-HSD1 Inhibition by 2-Amino-1,3-thiazol-4(5H)-one Derivatives
| Compound | Kᵢ (nM) |
|---|---|
| (S)-33a | 35 |
| 8b | 3 |
Data from studies on 2-amino-1,3-thiazol-4(5H)-one inhibitors. nih.govacs.org
Carbonic Anhydrase (CA-III) Inhibition
Derivatives of 2-aminobenzothiazole (B30445) have been investigated for their inhibitory action on various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Specifically, 2-amino-benzothiazole-6-sulfonamide and its derivatives have shown to be effective inhibitors of hCA II. nih.gov Further modifications, such as acetylation, mono-phthaloylation, and halogenation (bromo- and iodo- derivatives), have led to even more potent inhibitors of hCA II, with inhibition constants (K_I_s) in the low nanomolar range. nih.gov While these studies highlight the potential of the broader benzothiazole (B30560) sulfonamide class, specific inhibitory data for 2-Amino-1-(thiazol-2-yl)ethanol against CA-III is not extensively detailed in the provided literature. The focus has been more on isoforms like hCA I, II, VII, and IX, with some compounds showing isoform-selective inhibition. nih.gov
Kinase Inhibition Potentials
The 2-aminothiazole scaffold is a recognized template for designing kinase inhibitors. nih.gov This structural motif has been instrumental in the development of potent inhibitors for a variety of kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.govnih.gov
Derivatives of 2-aminothiazole have been successfully developed as potent pan-Src family kinase inhibitors. nih.gov For instance, through structural optimization, compounds with nanomolar to subnanomolar potencies in both biochemical and cellular assays have been identified. nih.gov Molecular modeling studies have provided insights into the binding modes of these inhibitors, revealing key hydrogen bond interactions within the kinase domain. nih.gov One notable example is Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor that incorporates the 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia. nih.govnih.gov
Furthermore, the 2-aminothiazole framework has been utilized to create inhibitors for other kinases, including cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are key regulators of the cell cycle. acs.org Novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have demonstrated high potency and selectivity for CDK4 and CDK6, with some compounds exhibiting excellent anti-proliferative effects in cancer cell lines. acs.org The versatility of the 2-aminothiazole scaffold is also evident in its use to develop inhibitors for Aurora kinases and ALK/PI3K/AKT signaling pathways, highlighting its broad applicability in targeting cancer-related kinases. nih.govacs.org
Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a promising foundation for the development of new compounds with a broad spectrum of antimicrobial activity.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of 2-aminothiazole have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have shown that the presence of the thiazole ring is often crucial for the antibacterial effect. nih.gov
Gram-Positive Bacteria: Compounds containing the 2-aminothiazole moiety have shown substantial in vitro activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. nih.gov Some derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against S. aureus. rsc.org The antibacterial efficacy can be influenced by various substitutions on the thiazole ring. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives with 4-tert-butyl and 4-isopropyl substitutions have shown potent activity. rsc.org
Gram-Negative Bacteria: The antibacterial spectrum of 2-aminothiazole derivatives also extends to Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. nih.gov Research has indicated that specific structural modifications can enhance activity against these more resistant strains. For example, certain thiazole-quinolinium derivatives have been studied for their mode of action against Gram-negative bacteria. semanticscholar.org The combination of these thiazole derivatives with cell-penetrating peptides has also been explored as a strategy to improve their efficacy against bacteria like E. coli. rsc.org
Below is a table summarizing the antibacterial activity of selected 2-aminothiazole derivatives against various bacterial strains.
| Compound/Derivative Type | Bacterial Strain | Activity/Measurement |
| 4-isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | MIC: 3.9 μg/mL rsc.org |
| 4-isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | MIC: 3.9 μg/mL rsc.org |
| Thiazole derivatives with amide linkage | Bacillus subtilis | Active researchgate.net |
| Thiazole derivatives with amide linkage | Escherichia coli | Active researchgate.net |
| Non-proteinogenic amino acids with thiazole residues | Staphylococcus aureus | Substantial activity nih.gov |
| Non-proteinogenic amino acids with thiazole residues | Bacillus cereus | Substantial activity nih.gov |
| Non-proteinogenic amino acids with thiazole residues | Escherichia coli | Substantial activity nih.gov |
| Non-proteinogenic amino acids with thiazole residues | Proteus vulgaris | Substantial activity nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, 2-aminothiazole derivatives have been investigated for their potential as antifungal agents. nih.govresearchgate.net Research has demonstrated their effectiveness against a variety of fungal pathogens. researchgate.net
Studies have reported the in vitro antifungal activity of these compounds against clinically relevant fungi such as Candida albicans and Aspergillus niger. researchgate.net The antifungal action, similar to the antibacterial effect, is often attributed to the presence of the thiazole nucleus. nih.gov For instance, non-proteinogenic amino acids containing thiazole residues have shown activity against Candida albicans and Saccharomyces cerevisiae. nih.gov
The structural modifications of the 2-aminothiazole core play a significant role in determining the antifungal potency. For example, certain thiazole derivatives bearing N-acyl hydrazone, pyrrole, pyrazole (B372694), and triazole moieties have been synthesized and characterized for their antifungal activity against multidrug-resistant fungal pathogens. nih.gov
The table below provides an overview of the antifungal activity of some 2-aminothiazole derivatives.
| Compound/Derivative Type | Fungal Strain | Activity/Measurement |
| Thiazole derivatives with amide linkage | Candida albicans | Active researchgate.net |
| Thiazole derivatives with amide linkage | Aspergillus niger | Active researchgate.net |
| Non-proteinogenic amino acids with thiazole residues | Candida albicans | Active nih.gov |
| Non-proteinogenic amino acids with thiazole residues | Saccharomyces cerevisiae | Active nih.gov |
| Thiazole derivatives with β-amino acid and aromatic moieties | Multidrug-resistant fungal pathogens | Promising activity nih.gov |
Antiviral Properties, including Anti-HIV Activity
The 2-aminothiazole scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, with a particular focus on inhibitors of the Human Immunodeficiency Virus (HIV). researchgate.net
Several derivatives of 2-aminothiazole have demonstrated potent anti-HIV activity. asm.org One of the key mechanisms of action for some of these compounds is the inhibition of the gp120-CD4 protein-protein interaction, which is a critical early step in the HIV-1 entry process. asm.org These compounds have shown broad antiviral activity against various laboratory strains and pseudotyped viruses without significant cytotoxicity. asm.org
Furthermore, the 2-aminothiazole core is present in compounds designed to target other stages of the HIV life cycle. For example, some derivatives act as maturation inhibitors, preventing the proper cleavage of viral proteins necessary for the formation of infectious virions. nih.gov The versatility of the thiazole ring is also highlighted by its incorporation into molecules targeting viral enzymes. researchgate.net
The table below summarizes the anti-HIV activity of selected 2-aminothiazole-based compounds.
| Compound/Derivative Type | HIV Strain/Target | Mechanism/Activity |
| 2-aminothiazolones | HIV-1 | Inhibition of gp120-CD4 interaction asm.org |
| VH3739937 (maturation inhibitor) | HIV-1 laboratory strains and clinical isolates | Potent antiviral activity (EC₅₀ ≤ 5.0 nM) nih.gov |
| Dipeptide mimics with indolyl and sulfidyl groups | HIV-1 | Inhibition of capsid protein assembly/disassembly mdpi.com |
| Azole derivatives | HIV | Functional roles in anti-HIV agents nih.gov |
Antiparasitic and Anthelmintic Activities
The therapeutic utility of 2-aminothiazole derivatives extends to the treatment of parasitic and helminthic infections.
Antiparasitic Activity: Research has shown that compounds incorporating the 2-aminothiazole structure possess activity against various parasites. For instance, certain thiazolidene hydrazine (B178648) derivatives have demonstrated good activity against Trypanosoma cruzi, the causative agent of Chagas disease, as well as against Leishmania infantum and Leishmania braziliensis. nih.gov The design of these compounds has been guided by their potential to inhibit key parasitic enzymes, such as triosephosphate isomerase. nih.gov
Anthelmintic Activity: Derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their anthelmintic properties. researchgate.net In studies using earthworms as a model, these compounds have shown activity, with some exhibiting effects comparable to the standard drug mebendazole. researchgate.net The structural features of these benzothiazole derivatives are key to their biological action. researchgate.net
The table below highlights the antiparasitic and anthelmintic activities of some thiazole-containing compounds.
| Compound/Derivative Type | Parasite/Helminth | Activity/Measurement |
| Thiazolidene hydrazine derivatives | Trypanosoma cruzi | Good activity nih.gov |
| Thiazolidene hydrazine derivatives | Leishmania infantum | Good activity nih.gov |
| Thiazolidene hydrazine derivatives | Leishmania braziliensis | Good activity nih.gov |
| 2-amino-6-substituted benzothiazoles | Pheretima posthuma (earthworm) | Anthelmintic activity researchgate.net |
| 2-amino-6-substituted benzothiazoles | Eudrilus eugeniae (earthworm) | Anthelmintic activity researchgate.net |
| 2-amino-6-substituted benzothiazoles | Megascoplex konkanensis (earthworm) | Anthelmintic activity researchgate.net |
Anticancer Activity Profiling
Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov Their multifaceted mechanisms of action, which include the disruption of microtubule dynamics, induction of cell cycle arrest, and promotion of apoptosis, make them attractive candidates for further development.
Cytotoxic Effects on Various Human Cancer Cell Lines (In Vitro)
A variety of 2-aminothiazole derivatives have shown potent in vitro cytotoxic activity against numerous human cancer cell lines. For example, hybrid thiazole-amino acid derivatives have exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds displaying IC50 values ranging from 2.07 to 8.51 μM. nih.gov
Other studies have reported the efficacy of thiazole derivatives against human K562 leukemia cells, Jurkat cells, and HT-29 colon cancer cells. nih.gov Specifically, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives showed significant growth inhibition against HCT-116 (IC50 = 3.16 ± 0.90 μM), HT-29 (IC50 = 3.47 ± 0.79 μM), and HepG2 (IC50 = 2.31± 0.43 μM) cell lines. nih.gov Furthermore, some bifunctional thiazole compounds have displayed a broad spectrum of anticancer effects, particularly against leukemia and melanoma subpanel tumor cell lines. nih.gov The cytotoxic potential of these compounds underscores the importance of the thiazole scaffold in designing novel anticancer agents. nih.gov
Table 2: Cytotoxic Activity of Selected Thiazole Derivatives on Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 | nih.gov |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (8c) | HCT-116 | 3.16 ± 0.90 | nih.gov |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (8c) | HT-29 | 3.47 ± 0.79 | nih.gov |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (4d) | HepG2 | 2.31 ± 0.43 | nih.gov |
This table is interactive. You can sort and filter the data.
Investigation of Mechanisms of Antitumor Action, including Microtubule Dynamics, Cell Cycle Arrest (e.g., G2/M phase), and Apoptosis Induction (e.g., Caspase 3 activation)
The antitumor effects of thiazole derivatives are mediated through several key cellular mechanisms. One of the primary modes of action is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis, a process marked by the release of Cytochrome C and the activation of caspase-3. researchgate.netrsc.org The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the execution of cell death. researchgate.netnih.gov
In addition to inducing apoptosis, thiazole derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The disruption of microtubule dynamics is another mechanism by which these compounds exert their anticancer effects. nih.gov Microtubules are essential components of the mitotic spindle, and their stabilization or destabilization can halt cell division. nih.gov Thiophene derivatives, which share structural similarities with thiazoles, have also been shown to affect tubulin polymerization. nih.gov
Interactions with Specific Oncogenic Targets (e.g., RAS p21 Receptor, ALK/PI3K/AKT Signaling)
The anticancer activity of thiazole derivatives is also linked to their ability to interact with specific oncogenic signaling pathways. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Alpelisib, a 2-aminothiazole derivative, is an approved anticancer drug that functions as an α-specific PI3K inhibitor. nih.gov This demonstrates the potential of the thiazole scaffold to target key components of this pathway.
The Ras family of small GTPases, including RAS p21, are key players in signal transduction pathways that control cell proliferation and differentiation. While direct interaction studies with this compound are limited, the inhibition of receptor tyrosine kinase autophosphorylation by the ras oncogene product p21 has been documented, suggesting a potential area for investigation for thiazole-based compounds that may modulate such interactions. nih.gov
Anti-inflammatory and Antioxidant Properties
Beyond their anticancer and antitubercular activities, 2-aminothiazole derivatives have also demonstrated notable anti-inflammatory and antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. nih.gov
Several studies have highlighted the antioxidant potential of thiazole derivatives. nih.govmdpi.comnih.gov Phenolic thiazoles, for instance, have shown significant antioxidant and antiradical activity, which is attributed to the presence of phenolic groups and the hydrazone moiety. nih.gov The radical scavenging activity of thiazole hydrazones has been demonstrated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.gov Furthermore, the ethanol (B145695) extract of plants containing these compounds has shown very strong antioxidant activity. researchgate.netresearchgate.net
In the context of inflammation, 2-amino-1,3-thiazoles have been shown to suppress the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in neuroinflammation. researchgate.net Additionally, a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated anti-inflammatory effects in a zebrafish model of ethanol-induced fatty liver by influencing genes associated with inflammation. nih.gov
Neuroprotective and Dopaminergic Activities
The therapeutic potential of 2-aminothiazole derivatives extends to the central nervous system, where they have been investigated for neuroprotective and dopaminergic activities. nih.govnih.gov Neuroprotection is a critical therapeutic strategy for a range of neurodegenerative disorders. mdpi.com
Thiazole derivatives have shown promise as neuroprotective agents. researchgate.net For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has been shown to protect against ischemic neuronal damage in the brain by regulating the oxidation-reduction system and increasing antioxidant capacity. nih.gov Furthermore, 2-aminothiazoles have been identified as a class of small molecules with antiprion activity, suggesting their potential in treating prion diseases like Creutzfeldt-Jakob disease. nih.gov While ethanol itself is a neurotoxin at high doses, some studies suggest it may have neuroprotectant properties at low-to-moderate doses, reducing the risk of certain types of dementia. mdpi.com
The dopaminergic system, particularly the ventral tegmental area (VTA), is a key neural substrate involved in reward and motivation. nih.gov Ethanol has been shown to modulate the firing activity of VTA dopamine (B1211576) neurons. nih.govnih.govresearchgate.net It can enhance the hyperpolarization-activated cation (Ih) current in these neurons and also increase GABAergic transmission onto them. nih.govnih.gov Understanding the interaction of thiazole-based compounds with the dopaminergic system could open new avenues for therapeutic interventions in related disorders.
Anticonvulsant and Antidiabetic Potentials
Comprehensive searches of scientific literature and databases did not yield specific studies evaluating the anticonvulsant or antidiabetic properties of this compound. While the broader class of thiazole-containing compounds has been a subject of interest in medicinal chemistry for these conditions, research focusing explicitly on this particular molecule is not presently available.
The thiazole ring is a core structure in various biologically active molecules. For instance, derivatives of thiazolidinone, which contain a modified thiazole ring, have been investigated for their anticonvulsant effects. Similarly, other complex benzothiazole and thiazolidinedione derivatives have been explored for their potential in managing diabetes, often through mechanisms like the inhibition of α-amylase or interaction with PPAR-γ. However, these findings relate to structurally distinct molecules and cannot be directly extrapolated to this compound.
Structure Activity Relationship Sar and Lead Optimization Studies
Systematic Structural Modifications of the 2-Amino-1-(thiazol-2-yl)ethanol Scaffold
The core structure of 2-aminothiazole (B372263) derivatives can be systematically altered at several key positions to explore and optimize biological activity. The primary points of modification typically include the 2-amino group, the C4 position, and the C5 position of the thiazole (B1198619) ring.
Modifications at the 2-Amino Group (N2-position): The amino group is a frequent site for modification. Acylation of the 2-amino group with various aliphatic, aromatic, and heteroaromatic acids has been extensively explored. nih.gov For instance, coupling the 2-aminothiazole core with substituted benzoyl groups has been shown to significantly enhance antitubercular activity. nih.gov Other modifications include the introduction of thiourea (B124793) derivatives, carbamides, and sulfonamides to modulate the electronic and steric properties of this position. nih.govmdpi.com The amide linkage itself has been investigated through N-methylation or inversion to understand its importance for activity. nih.gov
Modifications at the C4-position: The C4 position of the thiazole ring offers another avenue for introducing structural diversity. A variety of aryl and heteroaryl groups have been attached at this position. Studies have shown that a 2-pyridyl moiety at C4 can be critical for certain biological activities, with modifications often being poorly tolerated. nih.gov However, other studies have successfully introduced groups like pyrazine, benzene (B151609), and even other thiazole rings to explore their impact on efficacy. nih.gov
Modifications at the C5-position: The C5 position is also amenable to substitution. The introduction of groups like halogens (e.g., bromine) can serve as a handle for further synthetic transformations, such as Suzuki coupling reactions to introduce aryl groups. nih.govmdpi.com Other modifications include the attachment of benzoyl groups or the formation of azo linkages to other aromatic systems. mdpi.comresearchgate.net
The synthesis of these modified scaffolds often begins with the Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thiourea derivative. researchgate.net For example, 2-amino-4-(pyrid-2-yl)thiazole is prepared by condensing 2-bromoacetylpyridine with thiourea. nih.gov Subsequent modifications are then carried out on this core structure. nih.gov
Identification of Key Pharmacophoric Features for Desired Biological Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the 2-aminothiazole scaffold, several key features have been identified as crucial for interaction with various biological targets.
The core scaffold can generally be divided into three key regions for SAR analysis:
The central 2-aminothiazole ring.
The substituent at the C4-position.
The substituent at the N2-position. nih.gov
Key pharmacophoric elements include:
The Thiazole Ring: The thiazole ring itself, with its specific arrangement of nitrogen and sulfur heteroatoms, is a fundamental component of the pharmacophore. nih.gov Theoretical calculations and reactivity data indicate that 2-aminothiazole derivatives typically exist in the amino tautomeric form and are protonated at the ring's aza-nitrogen, which can be a critical interaction point. researchgate.net
Hydrogen Bonding Moieties: The 2-amino group and the amide linkage, when present, serve as important hydrogen bond donors and acceptors. These interactions are often vital for anchoring the molecule within the active site of a target protein.
Aromatic/Hydrophobic Moieties: Aryl or heteroaryl substituents at the C4 and N2-positions often engage in hydrophobic or π-stacking interactions with the target. The nature and orientation of these rings are critical for potency and selectivity. For instance, in a series of antitubercular agents, a 2-pyridyl group at C4 was found to be a key pharmacophoric feature. nih.gov
Specific Substituent Patterns: The pattern of substituents on the aromatic rings can define the selectivity and potency. For example, in Aurora kinase inhibitors based on the aminothiazole scaffold, the position and nature of substituents on an attached phenyl ring dictate the inhibitory activity. mdpi.com
The combination of these features creates a specific pharmacodynamic profile that determines the molecule's biological effect, whether it be as an inhibitor of kinases, a blocker of microbial enzymes, or a modulator of other cellular proteins. mdpi.comnih.gov
Elucidation of Substituent Effects on Efficacy and Selectivity
The nature of the chemical groups (substituents) attached to the 2-aminothiazole scaffold has a profound impact on the molecule's efficacy and selectivity.
N2-Acyl Substituents: In the context of antitubercular activity, substituting the 2-amino group with benzoyl groups dramatically increases potency compared to the unsubstituted parent compound. nih.gov The electronic properties of this benzoyl ring are crucial; electron-withdrawing groups, such as a chlorine atom at the meta-position, have been shown to yield highly potent compounds. nih.gov For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a particularly potent analog against Mycobacterium tuberculosis. nih.gov
C4-Aryl Substituents: The substituent at the C4 position is often critical for maintaining activity. In the aforementioned antitubercular series, replacing the 2-pyridyl ring at C4 with pyrazine, benzene, or thiazole led to a significant loss of activity, highlighting its importance for the desired biological effect. nih.gov
C5-Substituents: For anticancer activity, substitutions at the C5 position have been explored. The introduction of a benzoyl group at C5, combined with specific substitutions on the 2-amino group, has been linked to antioxidant and radioprotective properties. semanticscholar.org
Impact on Selectivity: Substituent choice can also govern selectivity. In the development of phosphodiesterase type 5 (PDE5) inhibitors, specific substitutions on the 2-aminothiazole core were designed to achieve selectivity over other related enzymes like COX-1/COX-2. researchgate.net For example, attaching a pyrazole (B372694) ring system to the thiazole core generated compounds with dual activity profiles. rsc.org
The following table summarizes the effects of various substitutions on the biological activity of the 2-aminothiazole scaffold based on reported research.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
| N2-Amino Group | Substituted Benzoyl Groups | >128-fold improvement in antitubercular activity over the initial hit. nih.gov | nih.gov |
| N-Methylation of Amide Linkage | Reduced antitubercular activity. nih.gov | nih.gov | |
| Arylamido Groups | Remarkable increase in antiproliferative activity (IC50 0.2-1 µM). nih.gov | nih.gov | |
| Alkylamido Groups | Moderate antiproliferative activity (IC50 4-8 µM). nih.gov | nih.gov | |
| C4-Position | Pyrazine, Benzene, Thiazole | Significant loss of antitubercular activity compared to 2-pyridyl. nih.gov | nih.gov |
| N2 and C4 Combined | N-(3-Chlorobenzoyl) and 4-(2-pyridinyl) | Potent antitubercular activity (MIC of 0.024 μM). nih.gov | nih.gov |
| C5-Position | 4-Fluorophenyl | Potent inhibitory effect on KPNB1 and anticancer activity. nih.govmdpi.com | nih.govmdpi.com |
Rational Design Principles for Enhanced Biological Potency
The development of potent and selective agents based on the this compound scaffold relies on rational design principles informed by SAR studies and computational modeling.
A key principle is scaffold hopping and bioisosteric replacement , where parts of a known active molecule are replaced with structurally different but functionally similar groups to improve properties. The 2-aminothiazole core itself is often used as a bioisostere for other heterocyclic systems in drug design.
Structure-based design is another powerful approach. If the three-dimensional structure of the biological target is known, molecules can be designed to fit precisely into the active site. For example, the design of new PDE5 inhibitors involved comparing the shape and pharmacophoric features of known drugs like sildenafil (B151) with new 2-aminothiazole derivatives to optimize interactions with the enzyme's active site. researchgate.net
Key rational design strategies include:
Targeting Specific Interactions: Identifying key interactions (e.g., hydrogen bonds, hydrophobic pockets) in the target's binding site and designing substituents that can exploit them. For instance, incorporating flexible side chains like 2-(piperazin-1-yl)acetamides can allow the molecule to adopt optimal conformations to interact with multiple cancer cell lines. nih.gov
Modulating Physicochemical Properties: Systematically altering substituents to fine-tune properties like solubility, lipophilicity, and metabolic stability. For example, while a potent antitubercular compound was identified, it suffered from rapid metabolism. nih.gov Future design efforts would focus on modifying the metabolically labile sites without compromising potency.
Hybrid Molecule Design: Combining the 2-aminothiazole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This has been applied in creating compounds that act as both PDE5 regulators and COX inhibitors. researchgate.net
Introduction of Fluorine: The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The design of anti-HIV molecules incorporating fluorinated phenyl rings on a thiazolidinone-thiazole scaffold illustrates this principle. mdpi.com
By applying these principles, medicinal chemists can move beyond random screening and rationally engineer novel 2-aminothiazole derivatives with superior potency, improved selectivity, and better drug-like properties.
Broader Pharmacological and Research Context of 2 Amino 1 Thiazol 2 Yl Ethanol
Role of Thiazole (B1198619) Derivatives as Privileged Scaffolds in Current Drug Discovery Efforts
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. scribd.comresearchgate.net Thiazole and its derivatives are recognized as "privileged scaffolds," meaning they are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable in the design of new drugs. scribd.comresearchgate.net This privileged status is demonstrated by the wide array of pharmacological activities exhibited by thiazole-containing compounds.
The versatility of the thiazole nucleus is evident in numerous FDA-approved drugs. researchgate.net These include antimicrobial agents like sulfazole, antiretroviral medications such as ritonavir, and antifungal drugs like abafungin. nih.gov Furthermore, thiazole derivatives have shown promise as anticancer, anti-inflammatory, antidiabetic, and antihypertensive agents. nih.govrroij.com The 2-aminothiazole (B372263) moiety, in particular, is a key structural component in many biologically active compounds and is a focus of significant research in drug discovery. nih.govsemanticscholar.org The interest in this scaffold stems from its ability to serve as a bioisostere for other aromatic or heteroaromatic rings, its capacity to form key hydrogen bonds with biological targets, and its favorable pharmacokinetic properties. acs.org
The following table provides a glimpse into the diverse applications of thiazole derivatives in medicine:
| Drug Name | Therapeutic Class | Key Structural Feature |
| Ritonavir | Antiretroviral | Contains a thiazole ring |
| Dasatinib | Anticancer | Contains a 2-aminothiazole moiety |
| Abafungin | Antifungal | Contains a thiazole ring |
| Fanetizole | Anti-inflammatory | Contains a thiazole ring |
| Nitazoxanide | Antiparasitic | Contains a thiazole ring |
This table is for illustrative purposes and is not exhaustive.
Comparative Analysis with Structurally Related β-Amino Alcohols
2-Amino-1-(thiazol-2-yl)ethanol belongs to the broader class of compounds known as β-amino alcohols. This structural motif, characterized by an amino group and a hydroxyl group separated by two carbon atoms, is a significant pharmacophore in its own right. nih.govrroij.com β-amino alcohols are found in numerous biologically active natural products and synthetic drugs, where they often play a critical role in binding to biological targets. researchgate.netrroij.com
Structural and Functional Similarities:
Like other β-amino alcohols, this compound possesses two key functional groups, the amino and hydroxyl groups, which can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. This is a common feature that underpins the biological activity of many β-amino alcohol-containing drugs, such as β-blockers and certain antiviral agents. rroij.com The stereochemistry of the hydroxyl and amino groups is often crucial for biological activity, a principle that also applies to this compound.
Key Differences and the Influence of the Thiazole Ring:
The distinguishing feature of this compound is the presence of the thiazole ring directly attached to the carbon bearing the hydroxyl group. This imparts unique properties compared to β-amino alcohols with different substituents (e.g., phenyl or alkyl groups). The thiazole ring is an aromatic heterocycle with specific electronic and steric properties. It can engage in π-π stacking interactions and act as a hydrogen bond acceptor through its nitrogen atom. These additional interaction capabilities can lead to different binding affinities and selectivities for biological targets compared to other β-amino alcohols. For instance, while some β-amino alcohols derive their activity from interactions of a phenyl ring, the thiazole ring in this compound offers a different set of potential interactions, which can be exploited in drug design.
A comparative look at different β-amino alcohols highlights these differences:
| Compound | Key Structural Feature | Potential Biological Role |
| Propranolol | Naphthyl-substituted β-amino alcohol | β-adrenergic receptor antagonist |
| Paclitaxel (Taxol) | Complex diterpene with a β-amino alcohol side chain | Anticancer agent (mitotic inhibitor) |
| This compound | Thiazole-substituted β-amino alcohol | Potential for various activities due to the thiazole scaffold |
This table provides examples for comparative purposes.
Utility as a Building Block and Precursor in the Synthesis of Complex Organic Molecules
The chemical reactivity of the amino and hydroxyl groups, combined with the stable thiazole core, makes this compound a valuable building block in organic synthesis. nih.govmdpi.com It serves as a versatile precursor for the construction of more complex molecules, particularly those with potential pharmacological activity. researchgate.netsemanticscholar.org
The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide variety of substituents. nih.govmdpi.com Similarly, the hydroxyl group can be esterified or etherified. These transformations enable the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. For example, derivatives of 2-aminothiazole have been used to synthesize compounds with potential anticancer, antibacterial, and anti-inflammatory properties. semanticscholar.orgnih.gov The synthesis of various amide and sulfonamide derivatives starting from 2-aminothiazoles has been a common strategy to explore new therapeutic agents. nih.gov
The general synthetic utility can be illustrated by the following reaction types:
| Reaction Type | Reagent Example | Resulting Functional Group |
| N-Acylation | Acyl chloride | Amide |
| N-Alkylation | Alkyl halide | Secondary or tertiary amine |
| Schiff Base Formation | Aldehyde or Ketone | Imine |
| O-Esterification | Acid anhydride | Ester |
The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, often produces 2-aminothiazole derivatives that can be further modified. researchgate.netchemicalbook.com The presence of the ethanolamine (B43304) side chain in this compound provides an additional point of diversification, allowing for the creation of a wide range of structures from a single, readily accessible starting material.
Emerging Research Directions and Future Perspectives
The field of thiazole chemistry continues to evolve, with ongoing research focused on harnessing the therapeutic potential of this privileged scaffold. For this compound and its derivatives, several emerging research directions can be identified.
One major area of focus is the development of novel anticancer agents. acs.org Researchers are exploring how modifications to the 2-aminothiazole structure can lead to compounds with improved potency and selectivity against various cancer cell lines. This includes the synthesis of derivatives that target specific enzymes or signaling pathways involved in cancer progression.
Another promising avenue is the design of new antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new classes of drugs. The inherent antibacterial and antifungal properties of some thiazole derivatives make them attractive candidates for further development.
Furthermore, there is growing interest in the application of 2-aminothiazole derivatives as inhibitors of specific enzymes, such as kinases and proteases, which are implicated in a variety of diseases. The ability to fine-tune the structure of these compounds allows for the optimization of their inhibitory activity and selectivity.
Future research will likely involve:
Combinatorial Chemistry and High-Throughput Screening: Generating large libraries of derivatives of this compound to rapidly identify compounds with desired biological activities.
Computational Modeling and Drug Design: Using computer-aided drug design to predict the binding of thiazole derivatives to biological targets and to guide the synthesis of more potent and selective compounds.
Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.
The continued exploration of the chemical space around the 2-aminothiazole scaffold, including compounds like this compound, holds significant promise for the discovery of new therapeutic agents to address a wide range of unmet medical needs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(thiazol-2-yl)ethanol?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing α-bromoacetophenone derivatives with thiazole-containing precursors in dry benzene for 7 hours under anhydrous conditions yields thiazolyl ethanol derivatives. Post-synthesis purification involves hot filtration and recrystallization from ethanol or diethyl ether .
Q. How is structural characterization of this compound performed?
- Methodology : Use ¹H NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments (e.g., NH₂, CH₂, thiazole protons). Mass spectrometry (EI, 70 eV) provides molecular ion peaks and fragmentation patterns. Elemental analysis (C, H, N, S) validates purity and stoichiometry. For example, distinct signals at δ 4.96 (CH₂) and δ 7.32 (NH₂) in NMR, along with MS m/z matching the molecular formula, are critical .
Q. What solvents and conditions are optimal for stabilizing this compound in solution?
- Methodology : Ethanol and dry benzene are preferred due to the compound’s solubility and stability under reflux. Storage at 0–4°C in anhydrous environments prevents hydrolysis of the thiazole ring. Avoid aqueous alkaline conditions to minimize degradation .
Advanced Research Questions
Q. How do hydrogen-bonding interactions of this compound influence its biochemical activity?
- Methodology : The amino and hydroxyl groups enable hydrogen bonding with enzyme active sites. For instance, in HIV-1 protease inhibition studies, molecular docking simulations (using tools like AutoDock) paired with X-ray crystallography (refined via SHELXL ) reveal binding affinities. Competitive inhibition assays (e.g., fluorescence quenching) quantify interactions with target proteins .
Q. What strategies resolve contradictory spectroscopic data for derivatives of this compound?
- Methodology : Cross-validate using:
- IR spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) and absence of unwanted functional groups (e.g., nitriles).
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals and assign carbon environments.
- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies .
Q. How can computational tools predict the reactivity of this compound in heterocyclic ring formation?
- Methodology : Employ retrosynthetic analysis via AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes for thiazole-ethanol derivatives. Molecular dynamics simulations (e.g., GROMACS) model reaction pathways, while Gaussian software calculates transition-state energies for ring-closure reactions .
Q. What experimental approaches assess the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
